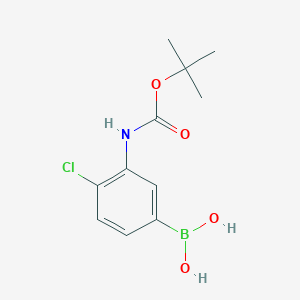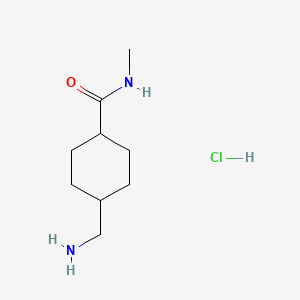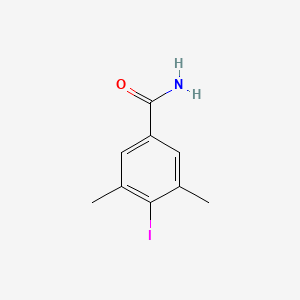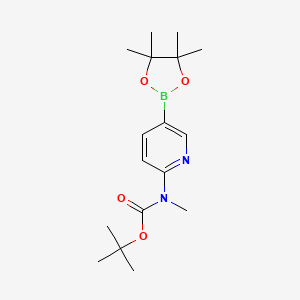
Carbamate de tert-butyle méthyle (5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)
Vue d'ensemble
Description
“tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The compound can be synthesized through various reactions. For instance, it has been synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of the compound has been corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound include its molecular formula (C16H28BNO4), molecular weight (309.21), and its solid form .Applications De Recherche Scientifique
Synthèse de composés organiques
Ce composé est principalement utilisé dans la synthèse de divers composés organiques. Sa structure permet l'introduction de groupes acide boronique dans d'autres molécules, ce qui constitue une étape clé dans de nombreuses voies de synthèse . L'ester boronique peut subir une transmétallation avec un catalyseur métallique de transition, permettant la formation de liaisons carbone-carbone par des réactions telles que le couplage de Suzuki-Miyaura .
Découverte et développement de médicaments
En chimie médicinale, ce composé sert d'intermédiaire dans la synthèse d'agents thérapeutiques potentiels. Sa partie acide boronique est particulièrement utile pour créer des inhibiteurs enzymatiques qui peuvent moduler les voies biologiques, offrant des possibilités de développement de nouveaux médicaments .
Applications en science des matériaux
La capacité du composé à former des complexes stables avec divers métaux le rend précieux en science des matériaux. Il peut être utilisé pour créer de nouveaux matériaux aux propriétés électriques ou optiques uniques, potentiellement utiles en électronique et en photonique .
Recherche en chimie agricole
En tant qu'intermédiaire dans la synthèse de composés hétérocycliques, ce composé contribue au développement de nouveaux produits agrochimiques. Ces composés peuvent présenter des activités insecticides ou herbicides, offrant de nouveaux outils pour la protection des cultures .
Recherche photovoltaïque
Dans le domaine de l'énergie, les dérivés du composé peuvent être utilisés dans la conception de cellules photovoltaïques organiques. Le groupe acide boronique joue un rôle dans la formation de systèmes conjugués qui sont essentiels à l'absorption de la lumière et au transport des électrons .
Catalyse
Ce composé peut également être utilisé pour préparer des catalyseurs pour diverses réactions chimiques. L'ester boronique peut être transformé en différents composés contenant du bore qui catalysent des réactions telles que l'oxydation, la réduction et la polymérisation .
Génie chimique
En génie chimique, le composé trouve des applications dans l'optimisation des procédés. Ses dérivés peuvent être utilisés comme ligands ou additifs qui influencent les vitesses de réaction, la sélectivité et les rendements, améliorant l'efficacité des procédés chimiques .
Chimie environnementale
Enfin, les dérivés du composé peuvent être impliqués dans la recherche en chimie environnementale, telle que le développement de capteurs pour la détection de polluants ou la synthèse de matériaux pouvant capturer et stocker les gaz à effet de serre .
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in the synthesis of biologically active compounds , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
The compound, also known as 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester, is a boronic ester. Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The compound likely participates in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is part of many biochemical pathways, particularly in the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment . Therefore, the compound’s bioavailability may be affected by the pH of the biological environment.
Result of Action
The suzuki-miyaura cross-coupling reaction, in which the compound likely participates, is a key step in the synthesis of many biologically active compounds . Therefore, the compound’s action could potentially contribute to the biological activity of these compounds.
Action Environment
Environmental factors, such as pH, can significantly influence the action of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that the compound may undergo, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Safety and Hazards
Orientations Futures
The compound is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities and are used in the fields of medicine, pesticides, functional materials, and chemical engineering . Therefore, the compound and its derivatives may have potential applications in these fields.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-10-9-12(11-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJKHALDLKAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659279 | |
| Record name | tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-87-4 | |
| Record name | tert-Butyl methyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Boc-methylamino)pyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
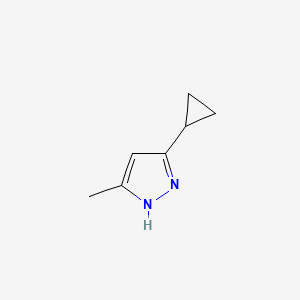
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

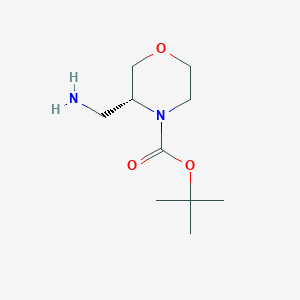
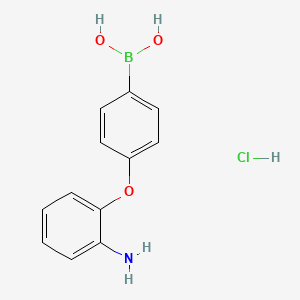
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
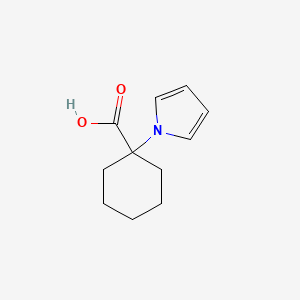
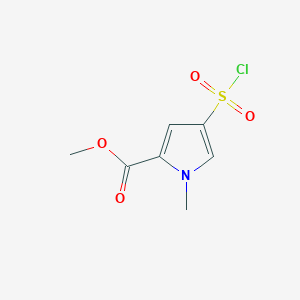

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
